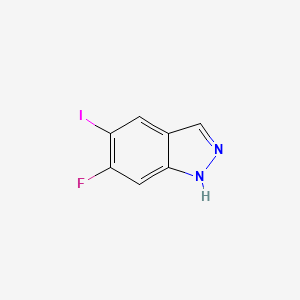

![molecular formula C14H12N2O B582491 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1260761-21-4](/img/structure/B582491.png)

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, also known as 4-benzylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C12H11NO. It is a colorless liquid that is soluble in ethanol and chloroform. The compound is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic chemistry and is a useful starting material for the synthesis of other heterocyclic compounds.

Applications De Recherche Scientifique

Anti-Tumor Efficacy

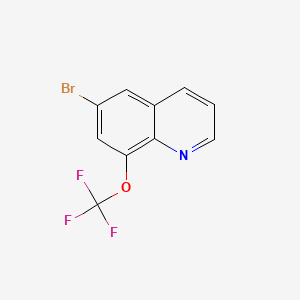

Purine analogues, such as 4-benzyloxy-7-azaindole, are important therapeutic tools due to their affinity to enzymes or receptors involved in critical biological processes . In a study, new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were designed and synthesized, and their cytotoxic potential was studied . The most potent analogues underwent in vivo evaluation and were found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model .

Bioactive Ligands and Chemosensors

Pyridine derivatives, including 4-benzyloxy-7-azaindole, undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Hydrogenation Reactions

4-(Benzyloxy)pyridine N-oxide, a 4-substituted pyridine-1-oxide, undergoes hydrogenation over palladium to afford pyridine . This reaction is a key step in the synthesis of various pyridine derivatives.

Synthesis of Substituted Pyridines, Piperidines and Piperazines

4-(Benzyloxy)pyridine N-oxide participates in the stereoselective synthesis of substituted pyridines, piperidines and piperazines . These compounds have a wide range of applications in medicinal chemistry and drug discovery.

Antibacterial, Antithrombotic, Anti-Inflammatory, Antiproliferative, and Herbicidal Agents

The [1,2,4]triazolo[4,3-a]pyridine motif, which can be derived from 4-benzyloxy-7-azaindole, is found in a variety of biologically active compounds . These compounds exhibit a wide range of bioactivities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal activities .

Ion Recognition and Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These compounds can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Mécanisme D'action

Target of Action

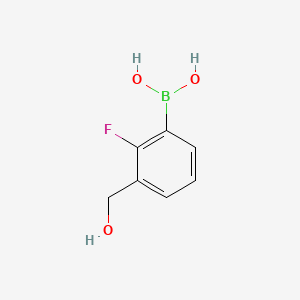

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .

Mode of Action

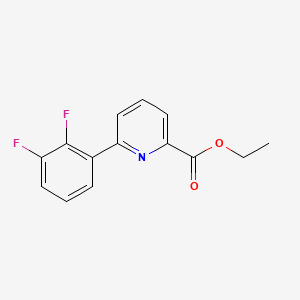

The mode of action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis and is involved in the construction of many complex natural products, pharmaceuticals, and materials .

Result of Action

The result of the action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, as part of the Suzuki–Miyaura cross-coupling reaction, is influenced by several environmental factors. These include the presence of a transition metal catalyst (typically palladium), the type of organoboron reagent used, and the reaction conditions . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMXYXIFHGFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738406 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1260761-21-4 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)